molecular formula C28H22N2OS B377645 (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B377645
M. Wt: 434.6g/mol
InChI Key: JMMGLOSZQWDRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, diphenyl groups, and a thiazole ring

Preparation Methods

The synthesis of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the process .

Chemical Reactions Analysis

(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its potential as a lead compound for developing new therapeutic agents.

    Medicine: The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties

Mechanism of Action

The mechanism of action of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context and the type of cells targeted .

Comparison with Similar Compounds

(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C28H22N2OS

Molecular Weight

434.6g/mol

IUPAC Name

4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C28H22N2OS/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

JMMGLOSZQWDRFO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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